molecular formula C12H15N3O2 B1678466 Pardoprunox CAS No. 269718-84-5

Pardoprunox

Cat. No. B1678466
CAS RN: 269718-84-5
M. Wt: 233.27 g/mol
InChI Key: YVPUUUDAZYFFQT-UHFFFAOYSA-N
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Description

Pardoprunox (INN) (code name SLV-308) is an antiparkinsonian drug developed by Solvay for the treatment of Parkinson’s disease . It reached phase III clinical trials before being discontinued . It was also being investigated for the treatment of depression and anxiety but these indications appear to have been abandoned .


Molecular Structure Analysis

Pardoprunox has a molecular formula of C12H15N3O2 and a molar mass of 233.271 g/mol . It also has a monoisotopic mass of 233.116425 Da .


Chemical Reactions Analysis

Pardoprunox is a partial dopamine D2 agonist and noradrenergic agonist with serotonin 5-HT1A agonist properties .


Physical And Chemical Properties Analysis

Pardoprunox has a molecular formula of C12H15N3O2 and a molar mass of 233.271 g/mol .

Scientific Research Applications

Treatment of Parkinson’s Disease

Pardoprunox has been studied extensively for its potential in treating Parkinson’s disease. It acts as a partial dopamine agonist and full 5HT-1A agonist, showing promise in improving motor symptoms in patients with early Parkinson’s disease . Clinical trials have demonstrated its efficacy over placebo in reducing the Unified Parkinson’s Disease Rating Scale–Motor score, indicating significant improvement in motor function .

Management of Dyskinesia

Relative to other dopaminergic antiparkinsonian agents, Pardoprunox is thought to have a significantly lower propensity for inducing dyskinesia . This makes it a potential candidate for long-term management of Parkinson’s disease without the common side effects associated with other treatments.

Psychiatric Disorders

Although initially investigated for the treatment of depression and anxiety, these indications appear to have been abandoned. However, the full agonist activity at the 5HT-1A receptor suggests that Pardoprunox may still hold potential for psychiatric applications, warranting further research .

Reduction of Psychosis Risk

Pardoprunox’s unique pharmacological profile indicates a lower risk of inducing psychosis compared to other antiparkinsonian medications. This could be particularly beneficial for patients who are susceptible to such side effects .

Dose-Related Tolerability

The tolerability of Pardoprunox is dose-related, with higher doses showing a higher incidence of treatment-emergent adverse events such as nausea, somnolence, and dizziness. This information is crucial for determining the optimal dosing regimen to maximize therapeutic benefits while minimizing side effects .

Adjunct Therapy to Levodopa

Pardoprunox has been evaluated as an adjunct therapy to levodopa in moderate to severe Parkinson’s disease. It may enhance the therapeutic effects of levodopa and provide a more comprehensive treatment approach .

Safety and Hazards

Pardoprunox is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

7-(4-methylpiperazin-1-yl)-3H-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2/c1-14-5-7-15(8-6-14)10-4-2-3-9-11(10)17-12(16)13-9/h2-4H,5-8H2,1H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPUUUDAZYFFQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC3=C2OC(=O)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40949747
Record name Pardoprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pardoprunox binds to dopamine D(2), D(3), and D(4) receptors and 5-HT(1) (A) receptors and is a partial agonist at dopamine D(2) and D(3) receptors and a full agonist at serotonin 5-HT(1) (A) receptors. Pardoprunox combines high potency partial agonism at dopamine D(2) and D(3) receptors with full efficacy low potency serotonin 5-HT(1) (A) receptor agonism and is worthy of profiling in in vivo models of Parkinson's disease.
Record name Pardoprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pardoprunox

CAS RN

269718-84-5
Record name Pardoprunox
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269718-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pardoprunox [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0269718845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pardoprunox
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12061
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Pardoprunox
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40949747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PARDOPRUNOX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5R72CHP32S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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